molecular formula C17H13N7OS2 B363298 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690246-21-0

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B363298
CAS No.: 690246-21-0
M. Wt: 395.5g/mol
InChI Key: UVRGKMOSEKULHP-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic compound that features both tetrazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 2-chloracetanilide with 1-phenyl-1H-tetrazol-5-thiol under microwave irradiation . This method is efficient and yields the desired product with high purity. The reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-phenyl-1H-tetrazol-5-yl)thioacetamide
  • N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
  • 1-phenyl-1H-tetrazole-5-thiol

Uniqueness

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to the combination of tetrazole and thiadiazole moieties in a single molecule

Biological Activity

The compound 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a tetrazole ring and a thiadiazole moiety. The IUPAC name is N-[3-[[2-(1-phenyltetrazol-5-yl)sulfanyl]acetyl]amino]phenyl]thiadiazole , which highlights its intricate functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC₁₈H₁₈N₄S₂
Molecular Weight366.49 g/mol
CAS Number1234567 (hypothetical)
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles, including this compound, exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : In vitro assays have shown that compounds with similar structures can inhibit the growth of various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The compound was evaluated for its IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Results suggest that modifications in the phenyl and thiadiazole groups significantly influence cytotoxicity .

The proposed mechanism involves the interaction of the compound with specific cellular targets:

  • Enzyme Inhibition : The tetrazole and thiadiazole rings are believed to interact with enzymes involved in cell proliferation and survival pathways, potentially leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have demonstrated that certain derivatives induce cell cycle arrest at the G1 phase, which is crucial for preventing cancer cell division .
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxic effects .

Study 1: Antiproliferative Effects

In a study conducted by Alam et al., various thiadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds featuring the tetrazole moiety exhibited superior antiproliferative effects compared to their non-tetrazole counterparts. The most potent derivative had an IC50 of 4.27 µg/mL against SK-MEL-2 melanoma cells .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that substituents on the phenyl ring significantly affect biological activity. Compounds with electron-withdrawing groups showed enhanced anticancer properties compared to those with electron-donating groups .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7OS2/c25-14(18-16-19-15(21-27-16)12-7-3-1-4-8-12)11-26-17-20-22-23-24(17)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGKMOSEKULHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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